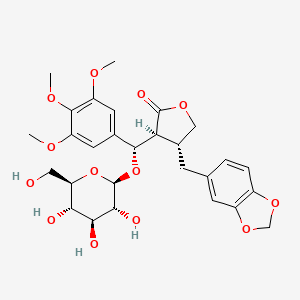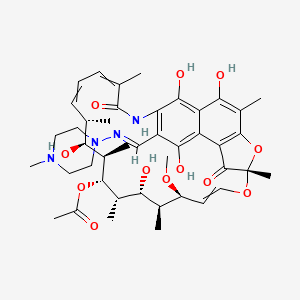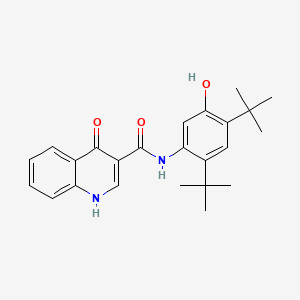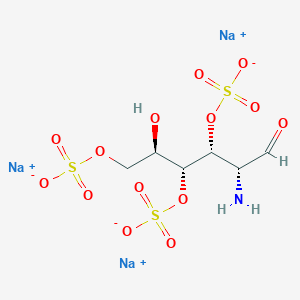
22,23-Didehydro Selamectin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22,23-Didehydro Selamectin is a chemical compound with the molecular formula C43H61NO11 and a molecular weight of 767.94 g/mol . It is an impurity of Selamectin, which is a topical parasiticide used in veterinary medicine . Selamectin is known for its efficacy against a variety of parasites, including fleas, heartworms, and ear mites .
Preparation Methods
The synthesis of 22,23-Didehydro Selamectin involves several key steps. One of the primary methods uses Doramectin as a starting material. The process includes hydrogenation, oxidation, oximation, and desugaring . This method is efficient, with few steps, high yield, and low cost, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
22,23-Didehydro Selamectin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
22,23-Didehydro Selamectin has several scientific research applications:
Mechanism of Action
The mechanism of action of 22,23-Didehydro Selamectin is similar to that of Selamectin. It works by activating glutamate-gated chloride channels at muscle synapses in parasites. This activation allows chloride ions to enter the nerve cells, causing neuromuscular paralysis, impaired muscular contraction, and eventual death of the parasite . The compound is absorbed through the skin and hair follicles, travels through the bloodstream, and is ingested by parasites when they feed on the host’s blood .
Comparison with Similar Compounds
22,23-Didehydro Selamectin is structurally related to other avermectins, such as:
Selamectin: The parent compound, used as a topical parasiticide.
Ivermectin: Another avermectin used to treat various parasitic infections in humans and animals.
Milbemycin: A related compound used in veterinary medicine for its antiparasitic properties.
The uniqueness of this compound lies in its specific structural modifications, which may influence its efficacy and safety profile compared to other avermectins .
Properties
CAS No. |
165108-09-8 |
|---|---|
Molecular Formula |
C43H61NO11 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,24'S)-2-cyclohexyl-24'-hydroxy-21'-hydroxyimino-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C43H61NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36?/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 |
InChI Key |
GATKGOZXXRVNJY-PBTBINGESA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=NO)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3=NO)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O |
Synonyms |
25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a; Selamectin Impurity B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)




![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)


![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

